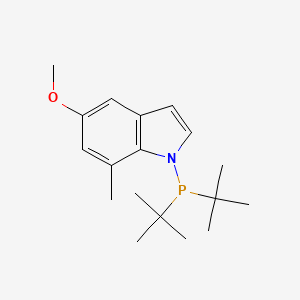
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a phosphanyl group attached to an indole ring, which is further substituted with methoxy and methyl groups. The unique structure of this compound makes it a valuable ligand in various catalytic processes.
Métodos De Preparación
The synthesis of 1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole involves several stepsThe reaction conditions typically involve the use of trichlorophosphane as a starting material, which is then reacted with tert-butyl groups under controlled conditions to form the desired phosphanyl intermediate . This intermediate is then coupled with the indole core, which has been pre-functionalized with methoxy and methyl groups, to yield the final product.
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphanyl group coordinates with transition metals, forming complexes that facilitate various chemical reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates. The indole core provides additional stability and electronic properties that enhance the compound’s effectiveness in these processes .
Comparación Con Compuestos Similares
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole can be compared with other similar compounds, such as:
1,2-bis(di-tert-butylphosphino)ethane: This compound also features di-tert-butylphosphino groups but has an ethane backbone instead of an indole ring.
1,1′-Bis(di-tert-butylphosphino)ferrocene: This compound has a ferrocene core and is used in similar catalytic applications.
The uniqueness of this compound lies in its indole core, which imparts distinct electronic and steric properties that can enhance its performance in specific catalytic processes.
Propiedades
Fórmula molecular |
C18H28NOP |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
ditert-butyl-(5-methoxy-7-methylindol-1-yl)phosphane |
InChI |
InChI=1S/C18H28NOP/c1-13-11-15(20-8)12-14-9-10-19(16(13)14)21(17(2,3)4)18(5,6)7/h9-12H,1-8H3 |
Clave InChI |
NNQMMVVZXVNWQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N(C=C2)P(C(C)(C)C)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



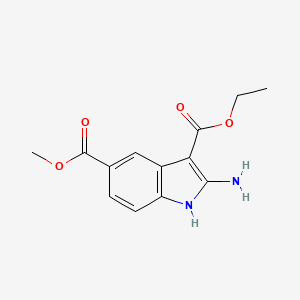


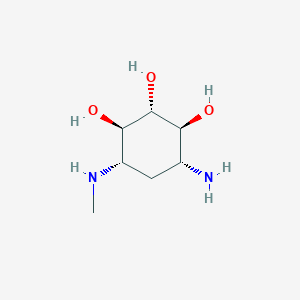

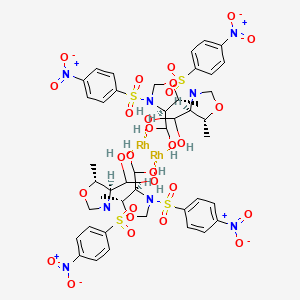


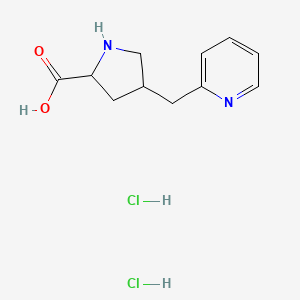
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)



